2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide
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Overview
Description
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide is a chemical compound with a complex structure that includes a pyridazine ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide typically involves the reaction of 6-chloropyridazine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
Other pyridazine derivatives: Compounds with similar structures but different substituents, which may exhibit varying biological activities.
Uniqueness
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both amino and chloropyridazine groups.
Properties
Molecular Formula |
C10H15ClN4O |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C10H15ClN4O/c1-6(2)9(12)10(16)13-5-7-3-4-8(11)15-14-7/h3-4,6,9H,5,12H2,1-2H3,(H,13,16) |
InChI Key |
RAALMYPTOGZVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=NN=C(C=C1)Cl)N |
Origin of Product |
United States |
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